3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one: is a synthetic organic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol This compound features a piperazine ring substituted with a cyclopropanecarbonyl group and an amino-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via acylation reactions using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Amino-Propanone Moiety: The final step involves the reaction of the intermediate with 3-aminopropan-1-ol under suitable conditions to form the desired product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oximes or Nitriles: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Due to its ability to coordinate with metal ions.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a drug candidate due to its unique structural features.
Biological Activity Studies: Used in studies to understand its interaction with biological targets.
Industry:
Chemical Manufacturing: Used in the production of various chemical products.
Material Science:
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Substituted-piperazin-1-yl)cinnolines: These compounds share the piperazine ring and exhibit similar biological activities.
Substituted 1,3,5-Triazine Derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for their antibacterial properties.
Uniqueness:
Structural Features: The presence of the cyclopropanecarbonyl group and the amino-propanone moiety makes 3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one unique compared to other piperazine derivatives.
Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to unique pharmacological profiles.
Properties
IUPAC Name |
3-amino-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOBSIXTAWQZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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